molecular formula C22H16N2O8 B12456620 Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy- CAS No. 163883-76-9

Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-

Cat. No.: B12456620
CAS No.: 163883-76-9
M. Wt: 436.4 g/mol
InChI Key: UATVVINGVDGCFD-UHFFFAOYSA-N
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Description

Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] is a complex organic compound with the molecular formula C22H16N2O6. It is characterized by its aromatic structure, which includes multiple benzene rings and functional groups such as carboxylic acids, amides, and hydroxyl groups . This compound is known for its diverse applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] typically involves the reaction of anthranilic acid with terephthaloyl chloride under controlled conditions . The reaction proceeds through the formation of an amide bond between the amine group of anthranilic acid and the acid chloride group of terephthaloyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-nitro-]
  • Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-methoxy-]
  • Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-chloro-]

Uniqueness

Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] is unique due to the presence of hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong intermolecular interactions .

Properties

CAS No.

163883-76-9

Molecular Formula

C22H16N2O8

Molecular Weight

436.4 g/mol

IUPAC Name

2-[[4-[(2-carboxy-4-hydroxyphenyl)carbamoyl]benzoyl]amino]-5-hydroxybenzoic acid

InChI

InChI=1S/C22H16N2O8/c25-13-5-7-17(15(9-13)21(29)30)23-19(27)11-1-2-12(4-3-11)20(28)24-18-8-6-14(26)10-16(18)22(31)32/h1-10,25-26H,(H,23,27)(H,24,28)(H,29,30)(H,31,32)

InChI Key

UATVVINGVDGCFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)C(=O)NC3=C(C=C(C=C3)O)C(=O)O

Origin of Product

United States

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